molecular formula C18H25N3O2 B5519825 3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole

3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B5519825
M. Wt: 315.4 g/mol
InChI Key: PUAXNUHKYVXCKG-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-triazole: Contains an additional nitrogen atom in the ring.

Uniqueness

The uniqueness of 3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its oxadiazole ring provides stability and reactivity that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(15-7-4-3-5-8-15)10-6-11-21(14-18)13-17-19-16(20-23-17)9-12-22-2/h3-5,7-8H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAXNUHKYVXCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC2=NC(=NO2)CCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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